Cas no 2034331-41-2 (1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione)
![1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione structure](https://www.kuujia.com/scimg/cas/2034331-41-2x500.png)
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1-phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione
- 1-phenyl-4-(3-pyrimidin-4-yloxypiperidin-1-yl)butane-1,4-dione
- 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione
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- Inchi: 1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-12-4-7-16(13-22)25-18-10-11-20-14-21-18/h1-3,5-6,10-11,14,16H,4,7-9,12-13H2
- InChI Key: WNLFDHLOQVCOHF-UHFFFAOYSA-N
- SMILES: O(C1C=CN=CN=1)C1CN(C(CCC(C2C=CC=CC=2)=O)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 451
- Topological Polar Surface Area: 72.4
- XLogP3: 1.8
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-5194-2μmol |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-20μmol |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-40mg |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-20mg |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-4mg |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-30mg |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-1mg |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-5mg |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-10μmol |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-5194-5μmol |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione |
2034331-41-2 | 5μmol |
$63.0 | 2023-09-08 |
1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione
Comprehensive Overview of 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione (CAS No. 2034331-41-2)
The compound 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione (CAS No. 2034331-41-2) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its intricate design, featuring a pyrimidine ring linked to a piperidine moiety via an ether bond, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the prevalence of pyrimidine-based compounds in targeted cancer therapies.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine. The 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione structure aligns with this trend, as its piperidine and pyrimidine components are known to interact with key biological targets. This has led to increased searches for "pyrimidine derivatives in drug discovery" and "piperidine-based therapeutics," highlighting the compound's relevance in contemporary research.
The synthesis of 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione involves multi-step organic reactions, including the formation of the pyrimidin-4-yloxy linkage and subsequent conjugation with the piperidine ring. Its dione functionality further enhances its reactivity, making it a versatile intermediate for derivatization. This adaptability has sparked interest in "custom synthesis of heterocyclic compounds" among pharmaceutical developers.
From a pharmacological perspective, the compound's lipophilic properties, attributed to the phenyl and piperidine groups, suggest favorable membrane permeability—a critical factor for oral bioavailability. This aligns with the growing focus on "improving drug absorption" and "optimizing pharmacokinetics" in drug design forums. Additionally, its potential to modulate protein-protein interactions has been explored in studies related to "allosteric inhibitors," a hot topic in enzymology.
Beyond therapeutics, 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione has applications in chemical biology as a probe for studying enzyme mechanisms. Its fluorescence properties, when modified, could enable "real-time monitoring of enzymatic activity," addressing a common query in biochemical assays. The compound's stability under physiological conditions also makes it suitable for "long-term cellular studies," another frequently searched term in life sciences.
In summary, 1-phenyl-4-[3-(pyrimidin-4-yloxy)piperidin-1-yl]butane-1,4-dione (CAS No. 2034331-41-2) represents a multifaceted tool for researchers, bridging gaps between synthetic chemistry, drug development, and mechanistic studies. Its alignment with trending search terms like "kinase inhibitor design" and "heterocyclic scaffold optimization" underscores its enduring scientific value.
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